![molecular formula C14H17BrN2O3 B2399517 (5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-49-7](/img/structure/B2399517.png)
(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Description
“(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone” is a chemical compound with the CAS Number 1396844-49-7 . It is a powder in physical form .
Physical And Chemical Properties Analysis
This compound is a powder in physical form . The molecular weight of a similar compound, [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone, is 249.13 .Scientific Research Applications
- This compound has been investigated as a potential treatment for type II diabetes mellitus. Researchers synthesized a series of eighteen novel pyrimidine-based thiourea compounds, with good to excellent yields. These compounds feature a central pyrimidine ring with phenyl-substituted thiourea motifs .
- Specifically, compounds 4i, 4f, 4h, 4c, and 4e demonstrated better inhibition against yeast α-glucosidase than the reference compound acarbose. Their IC50 values ranged from 22.46 µM to 32.01 µM .
- Amino pyrimidine derivatives, including 2-aminopyrimidine and its analogs, exhibit diverse biological activities. These include antibacterial, antitumor, antifungal, antidepressant, and antiviral effects .
- The synthesis of pyrimidine thiourea analogs has gained attention. Thioureas play a crucial role in target-oriented synthesis and have been explored for various biological effects .
- Thiourea derivatives, including metal complexes, have shown promise as analgesics, anti-inflammatory agents, carbonic anhydrase inhibitors, and α- and β-glucosidase inhibitors .
- The synthesized pyrimidine-based thiourea compounds may have broader applications beyond diabetes treatment, given the diverse effects of thioureas .
Type II Diabetes Mellitus Treatment
Biological Activities of Amino Pyrimidine Derivatives
Thiourea Derivatives and Enzyme Inhibition
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-13(2)19-8-14(9-20-13)6-17(7-14)12(18)10-3-11(15)5-16-4-10/h3-5H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVYMVBRKXRKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC(=CN=C3)Br)CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
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